molecular formula C10H10Cl2O B020392 4-Chloro-1-(2-chlorophenyl)-1-oxobutane CAS No. 103906-66-7

4-Chloro-1-(2-chlorophenyl)-1-oxobutane

Cat. No.: B020392
CAS No.: 103906-66-7
M. Wt: 217.09 g/mol
InChI Key: GKRNRTGWZLLPAO-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-chlorophenyl)-1-oxobutane is an organic compound with the molecular formula C10H10Cl2O. It is a chlorinated derivative of butanone, featuring a chlorophenyl group attached to the carbonyl carbon. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane typically involves the chlorination of 1-(2-chlorophenyl)-1-butanone. One common method is the Friedel-Crafts acylation of 2-chlorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions, typically in a solvent like dichloromethane, to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-chlorophenyl)-1-oxobutane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chloro-1-(2-chlorophenyl)butanoic acid, while reduction can produce 4-chloro-1-(2-chlorophenyl)butanol.

Scientific Research Applications

4-Chloro-1-(2-chlorophenyl)-1-oxobutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.

    Industry: It serves as a precursor for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds or interact with nucleophiles, while the chlorophenyl group can participate in π-π interactions or hydrophobic interactions. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-(2-chlorophenyl)-1-butanol: A reduced form of the compound with an alcohol group.

    4-Chloro-1-(2-chlorophenyl)butanoic acid: An oxidized derivative with a carboxylic acid group.

    4-Chloro-1-(2-chlorophenyl)-1-imidazole: A heterocyclic derivative with an imidazole ring.

Uniqueness

4-Chloro-1-(2-chlorophenyl)-1-oxobutane is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a carbonyl group

Properties

IUPAC Name

4-chloro-1-(2-chlorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c11-7-3-6-10(13)8-4-1-2-5-9(8)12/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRNRTGWZLLPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631521
Record name 4-Chloro-1-(2-chlorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103906-66-7
Record name 4-Chloro-1-(2-chlorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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